![molecular formula C15H21ClN2O B7441189 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that has gained popularity in the research community due to its potential as a psychoactive substance. This compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 3-CMC involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed in animal studies. Additionally, 3-CMC has been shown to have affinity for the serotonin transporter, which may contribute to its potential as a treatment for depression and anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 3-CMC has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-CMC in lab experiments is its availability and relatively low cost compared to other psychoactive substances. Additionally, its stimulant effects make it useful in studies investigating the effects of drugs on the central nervous system. However, one limitation of using 3-CMC in lab experiments is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 3-CMC. One potential area of investigation is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to investigate the long-term effects of 3-CMC on the brain and behavior. Finally, research on the potential for abuse and addiction of 3-CMC is needed to inform public health policies and regulations.
Métodos De Síntesis
The synthesis of 3-CMC involves the reaction of 3-chlorophenylpiperazine with 3-methylbutanone in the presence of a reducing agent such as lithium aluminum hydride. The final product is a white crystalline powder that can be purified using methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-CMC has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, including increased locomotor activity, hyperthermia, and increased dopamine release. Additionally, 3-CMC has been studied for its potential as a treatment for depression and anxiety disorders due to its ability to increase serotonin and norepinephrine levels in the brain.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)10-15(19)18-8-6-17(7-9-18)14-5-3-4-13(16)11-14/h3-5,11-12H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUAACITIECGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
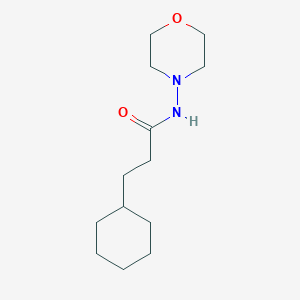
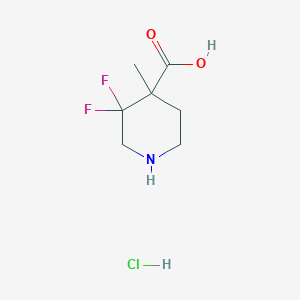
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
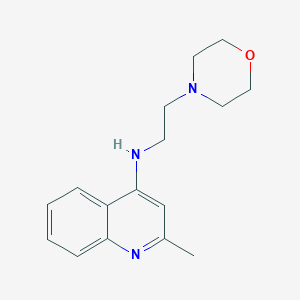

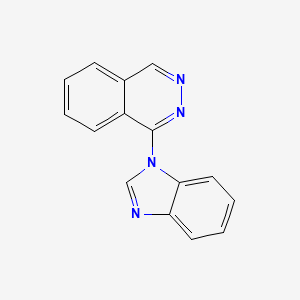
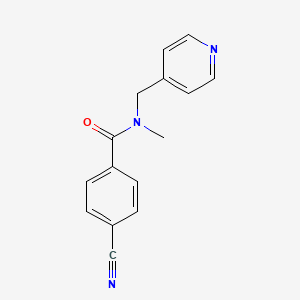
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)

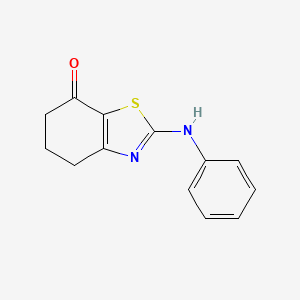
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)